molecular formula C30H24Cl2N2 B14329859 1,3-Bis(4-chlorophenyl)-5,8-diphenyl-2,6-diazabicyclo[2.2.2]oct-2-ene CAS No. 106728-78-3

1,3-Bis(4-chlorophenyl)-5,8-diphenyl-2,6-diazabicyclo[2.2.2]oct-2-ene

Cat. No.: B14329859
CAS No.: 106728-78-3
M. Wt: 483.4 g/mol
InChI Key: ASYRVDDQVHUAPF-UHFFFAOYSA-N
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Description

1,3-Bis(4-chlorophenyl)-5,8-diphenyl-2,6-diazabicyclo[2.2.2]oct-2-ene is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. Its structure consists of a bicyclo[2.2.2]octene core with two diazabicyclo groups and multiple phenyl and chlorophenyl substituents, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-chlorophenyl)-5,8-diphenyl-2,6-diazabicyclo[2.2.2]oct-2-ene typically involves a multi-step process. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic core. This is followed by various substitution reactions to introduce the phenyl and chlorophenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and reduce costs. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-chlorophenyl)-5,8-diphenyl-2,6-diazabicyclo[2.2.2]oct-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Bis(4-chlorophenyl)-5,8-diphenyl-2,6-diazabicyclo[2.2.2]oct-2-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis(4-chlorophenyl)-5,8-diphenyl-2,6-diazabicyclo[2.2.2]oct-2-ene involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(4-chlorophenyl)-5,8-diphenyl-2,6-diazabicyclo[2.2.2]oct-2-ene is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of chlorophenyl groups enhances its reactivity and potential for various applications compared to its simpler analogs .

Properties

CAS No.

106728-78-3

Molecular Formula

C30H24Cl2N2

Molecular Weight

483.4 g/mol

IUPAC Name

1,3-bis(4-chlorophenyl)-5,8-diphenyl-2,6-diazabicyclo[2.2.2]oct-2-ene

InChI

InChI=1S/C30H24Cl2N2/c31-24-15-11-22(12-16-24)29-27-26(20-7-3-1-4-8-20)19-30(34-29,23-13-17-25(32)18-14-23)33-28(27)21-9-5-2-6-10-21/h1-18,26-28,33H,19H2

InChI Key

ASYRVDDQVHUAPF-UHFFFAOYSA-N

Canonical SMILES

C1C(C2C(NC1(N=C2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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